

Application Note: Assessing T Cell Activation in Co-culture with Talniflumate-Treated Organoids

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Compound of Interest

Compound Name: *Talniflumate*

Cat. No.: *B1681222*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Organoid-T cell co-culture systems are emerging as critical preclinical models for evaluating novel immuno-oncology therapeutics.[1] These three-dimensional models can recapitulate the complex interactions between immune cells and tumor tissues, offering a patient-specific platform for assessing treatment efficacy.[2] One significant challenge in cancer immunotherapy is the physical barrier created by the tumor microenvironment, which can prevent T cell infiltration and recognition of cancer cells.[3] Mucins, heavily glycosylated proteins, can form such a barrier.[3]

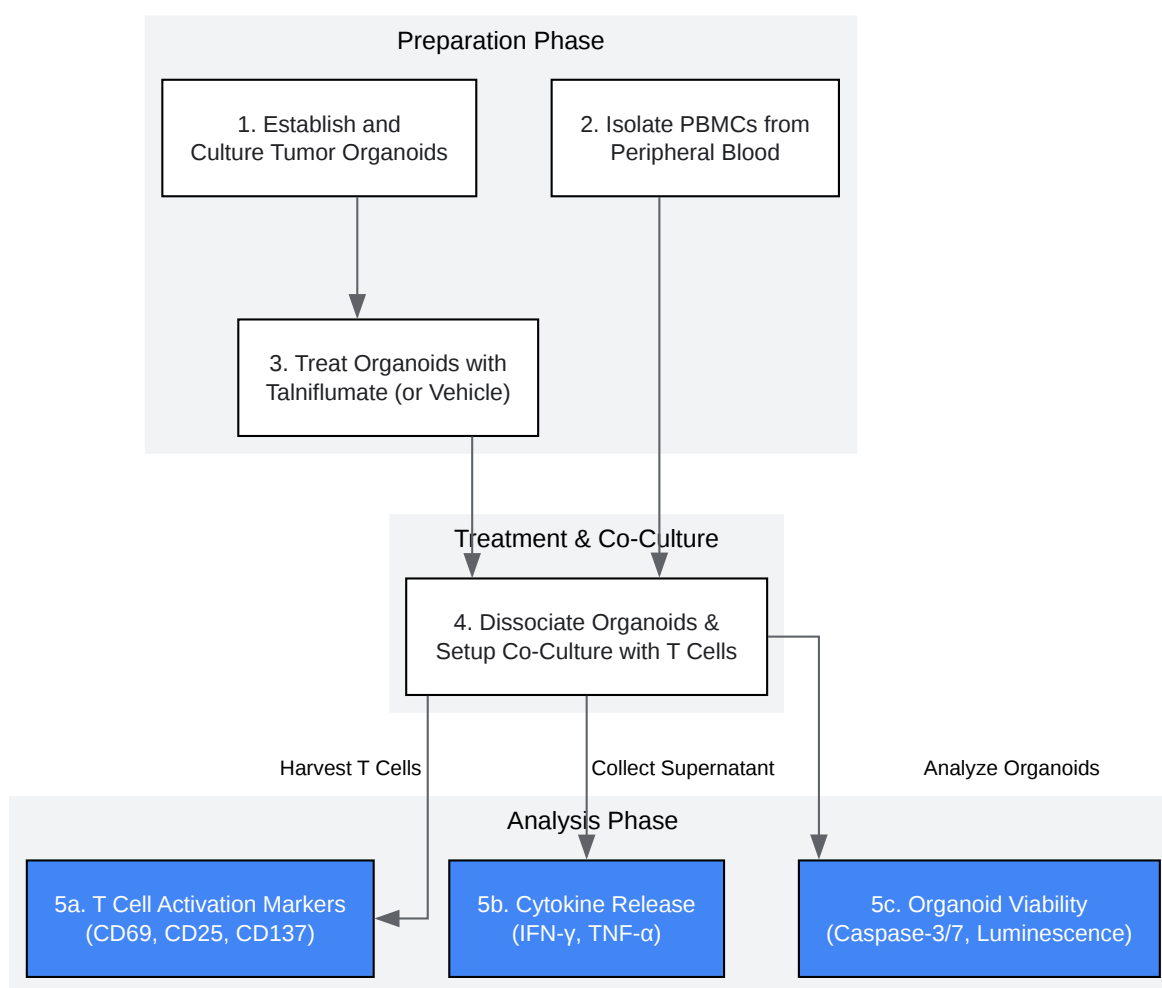
Talniflumate is an anti-inflammatory molecule that acts as a potent inhibitor of GCNT3, a key enzyme in mucin synthesis.[3][4] Recent studies have shown that by downregulating mucin expression, **Talniflumate** can dismantle this immunosuppressive barrier, thereby enhancing T cell activation and recognition of tumor cells in both mouse and human organoid interaction platforms.[3] This application note provides detailed protocols for treating tumor-derived organoids with **Talniflumate** and subsequently assessing the activation of co-cultured T cells through various assays.

Principle of the Assay

This protocol is designed to quantify the effect of **Talniflumate** on the ability of T cells to recognize and respond to tumor organoids. The workflow begins with the treatment of

established patient-derived organoids (PDOs) with **Talniflumate** to reduce mucin production. Subsequently, peripheral blood mononuclear cells (PBMCs), containing T cells, are co-cultured with these treated organoids. The activation of T cells is then assessed using a multi-parametric approach, including flow cytometry to measure activation markers, cytokine release assays to quantify effector function, and cytotoxicity assays to determine the T cells' ability to kill the organoid cells.

Visualized Experimental Workflow



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Caption: Overall experimental workflow from organoid preparation to final analysis.

Materials and Reagents

- Organoid Culture: IntestiCult™ OGM Human Basal Medium, Matrigel®, Dispase, TrypLE™ Express
- T Cell Culture: ImmunoCult™-XF T Cell Expansion Medium, RPMI-1640, Fetal Bovine Serum (FBS), Human IL-2, Lymphoprep™
- **Talniflumate**: **Talniflumate** powder (soluble in DMSO)
- Flow Cytometry:
 - Antibodies: Anti-CD3, Anti-CD4, Anti-CD8, Anti-CD69, Anti-CD25, Anti-CD137 (4-1BB)[5][6]
 - Viability Dye: 7-AAD or Propidium Iodide[5]
 - Buffers: FACS Buffer (PBS + 2% FBS)
- Cytokine Release Assay: Human IFN-γ and TNF-α ELISA kits
- Cytotoxicity Assay: CellTiter-Glo® 3D Cell Viability Assay or Caspase-Glo® 3/7 Assay

Experimental Protocols

Protocol 1: Organoid Culture and Talniflumate Treatment

- Organoid Culture: Establish and maintain patient-derived tumor organoids according to established protocols.[7][8]
- Plating for Treatment: Two days prior to the experiment, mechanically dissociate organoids and re-plate them in fresh Matrigel domes in a 24-well plate.[9]
- **Talniflumate** Preparation: Prepare a stock solution of **Talniflumate** in DMSO. Further dilute in organoid culture medium to achieve the desired final concentrations (e.g., 1 μM, 10 μM, 50

μM). Prepare a vehicle control using the same final concentration of DMSO.

- Treatment: Once organoids have reformed (approx. 24-48 hours after plating), replace the medium with fresh medium containing **Talniflumate** or vehicle control.
- Incubation: Incubate the organoids for 48-72 hours. This duration should be optimized based on the organoid model and the desired level of mucin inhibition.

Protocol 2: T Cell Isolation and Preparation

- PBMC Isolation: Isolate PBMCs from healthy donor peripheral blood using density gradient centrifugation with Lymphoprep™.[7]
- T Cell Culture: Culture PBMCs in T-cell culture medium supplemented with IL-2 (20 U/mL) for 24 hours before co-culture. For antigen-specific responses, T cells can be expanded using specific antigens or anti-CD3/CD28 beads.[10]

Protocol 3: Organoid-T Cell Co-Culture Setup

- Organoid Harvesting: On the day of co-culture, retrieve the **Talniflumate**-treated and control organoids from the Matrigel domes using Dispase or a cell recovery solution.[7]
- Dissociation: Wash the harvested organoids and dissociate them into single cells or small clusters using TrypLE™ Express.[7]
- Cell Counting: Count the dissociated organoid cells and assess their viability.
- Co-culture Plating:
 - Plate the dissociated organoid cells in a 96-well U-bottom plate at a density of 5,000-10,000 cells/well.
 - Add T cells to the wells at various Effector:Target (E:T) ratios (e.g., 5:1, 10:1, 25:1).
 - Include control wells: T cells alone and organoids alone.
 - The final culture volume should be 200 μL per well, using a 1:1 mixture of organoid and T-cell culture media.[1][8]

- Incubation: Co-culture the cells for 24 to 72 hours at 37°C and 5% CO₂. The optimal time point for analysis may vary.

Assessment of T Cell Activation

Protocol 4A: Flow Cytometry for Activation Markers

- Cell Harvesting: After the co-culture period, gently resuspend the cells and collect them from each well.
- Staining:
 - Wash the cells with FACS buffer.
 - Stain the cells with a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD3, CD8, CD69, CD25, CD137) for 30 minutes at 4°C.[\[11\]](#)
 - Wash the cells again to remove unbound antibodies.
 - Resuspend the cells in FACS buffer containing a viability dye (e.g., 7-AAD) just before analysis.[\[11\]](#)
- Data Acquisition: Acquire data on a flow cytometer.
- Gating Strategy:
 - First, gate on viable, single cells.
 - From the viable singlets, gate on the CD3+ T cell population.
 - Within the T cell gate, distinguish CD8+ cytotoxic T cells.
 - Analyze the expression of activation markers (CD69, CD25, CD137) on the CD8+ T cell population.[\[5\]](#)[\[11\]](#)

Protocol 4B: Cytokine Release Assay (ELISA)

- Supernatant Collection: After the co-culture incubation, centrifuge the 96-well plate at 300g for 5 minutes.

- **Sample Storage:** Carefully collect 100-150 μL of the supernatant from each well without disturbing the cell pellet. Store the supernatant at -80°C until analysis.
- **ELISA:** Quantify the concentration of IFN- γ and TNF- α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[\[12\]](#)[\[13\]](#)

Protocol 4C: Cytotoxicity Assay

- **Principle:** T cell-mediated killing of organoid cells can be quantified by measuring the viability of the remaining organoids or by detecting apoptosis markers.
- **Luminescence-Based Viability Assay:**
 - After the co-culture period, allow the plate to equilibrate to room temperature.
 - Add CellTiter-Glo® 3D reagent to each well (volume equal to the culture volume).[\[1\]](#)
 - Mix on an orbital shaker for 5 minutes to induce cell lysis.
 - Incubate at room temperature for 25 minutes to stabilize the luminescent signal.
 - Measure luminescence using a plate reader. Decreased luminescence in co-cultures compared to organoids-alone controls indicates cell killing.
- **Caspase-3/7 Apoptosis Assay:**
 - Alternatively, use the Caspase-Glo® 3/7 Assay to specifically measure apoptosis induced by T cells.[\[1\]](#)[\[8\]](#)
 - Follow the manufacturer's protocol, which is similar to the viability assay. An increase in the luminescent signal indicates apoptosis.

Data Presentation

Quantitative data should be summarized for clear comparison between experimental groups.

Table 1: T Cell Activation Marker Expression via Flow Cytometry

Treatment Group	E:T Ratio	% CD69+ of CD8+ T cells	% CD25+ of CD8+ T cells	% CD137+ of CD8+ T cells
Organoids (Vehicle)	10:1	15.2 ± 2.1	10.5 ± 1.8	8.3 ± 1.1
Organoids (Talniflumate 10µM)	10:1	35.8 ± 3.5	28.1 ± 2.9	25.4 ± 2.6
Organoids (Talniflumate 50µM)	10:1	42.5 ± 4.1	33.6 ± 3.2	30.1 ± 3.0
T Cells Alone	N/A	2.1 ± 0.5	1.8 ± 0.4	1.5 ± 0.3

Data are presented as mean ± SD from triplicate wells.

Table 2: Cytokine Concentration in Co-Culture Supernatant

Treatment Group	E:T Ratio	IFN-γ (pg/mL)	TNF-α (pg/mL)
Organoids (Vehicle)	10:1	250 ± 35	180 ± 25
Organoids (Talniflumate 10µM)	10:1	890 ± 98	650 ± 72
Organoids (Talniflumate 50µM)	10:1	1250 ± 130	980 ± 105
T Cells Alone	N/A	< 20	< 15

Data are presented as mean ± SD from triplicate wells.

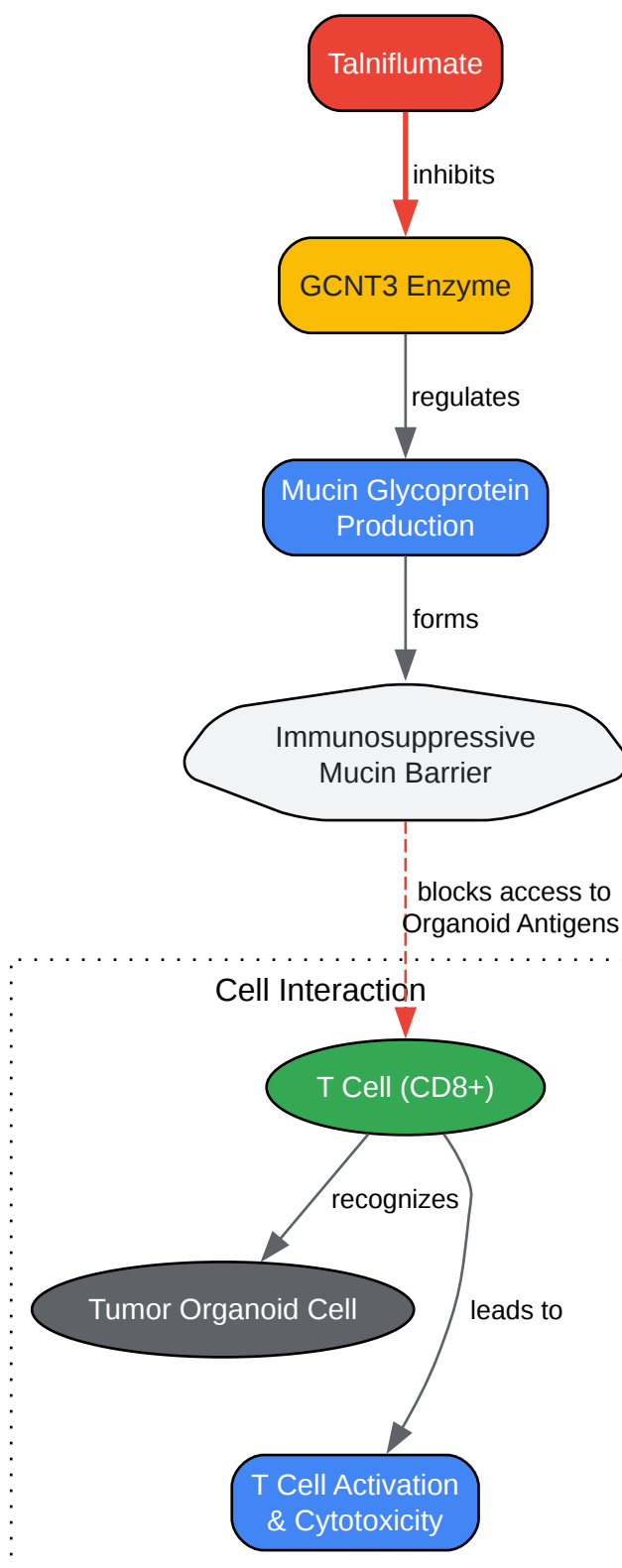
Table 3: Organoid Viability Assessment (Cytotoxicity)

Treatment Group	E:T Ratio	% Organoid Viability (Relative to Organoid-only control)
Organoids (Vehicle)	10:1	78.5 ± 5.5
Organoids (Talniflumate 10μM)	10:1	45.2 ± 4.8
Organoids (Talniflumate 50μM)	10:1	31.8 ± 3.9
Organoids Alone	N/A	100 ± 6.2

Data are presented as mean ± SD from triplicate wells.

Visualized Mechanisms and Pathways

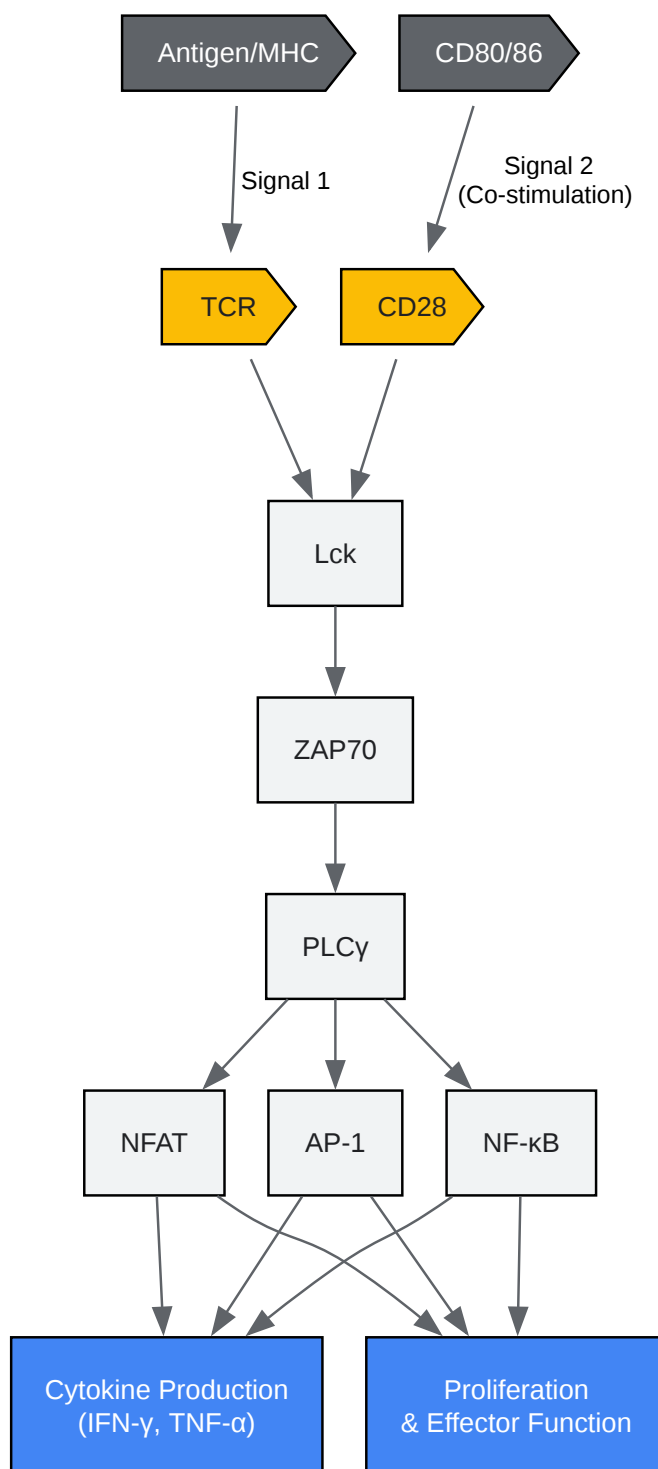
Talniflumate's Proposed Mechanism of Action



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Caption: **Talniflumate** inhibits GCNT3, reducing the mucin barrier for T cell access.

Simplified T Cell Activation Signaling



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